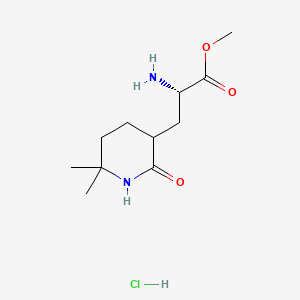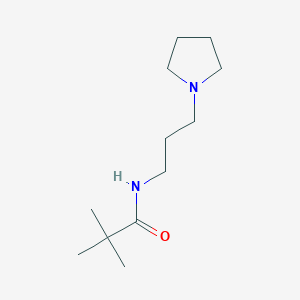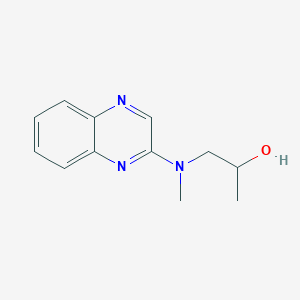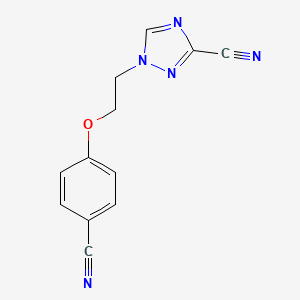
(2S)-Nethyl 2-amino-3-(6,6-dimethyl-2-oxopiperidin-3-yl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-amino-3-(6,6-dimethyl-2-oxopiperidin-3-yl)propanoate hydrochloride is a synthetic organic compound. It features a piperidine ring, which is a common structural motif in many biologically active molecules. This compound is of interest in various fields of scientific research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(6,6-dimethyl-2-oxopiperidin-3-yl)propanoate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Functional groups such as the amino and ester groups are introduced through substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ester group.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Substitution reactions can introduce or modify functional groups on the piperidine ring or the amino acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Methyl (2S)-2-amino-3-(6,6-dimethyl-2-oxopiperidin-3-yl)propanoate hydrochloride would depend on its specific biological target. Generally, compounds with piperidine rings can interact with various enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like piperidine, piperine, and piperidine alkaloids.
Amino Acid Esters: Compounds such as methyl esters of amino acids like methyl L-alanine and methyl L-glutamate.
Uniqueness
Methyl (2S)-2-amino-3-(6,6-dimethyl-2-oxopiperidin-3-yl)propanoate hydrochloride is unique due to its specific combination of a piperidine ring with an amino acid ester, which may confer distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C11H21ClN2O3 |
|---|---|
Poids moléculaire |
264.75 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(6,6-dimethyl-2-oxopiperidin-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-11(2)5-4-7(9(14)13-11)6-8(12)10(15)16-3;/h7-8H,4-6,12H2,1-3H3,(H,13,14);1H/t7?,8-;/m0./s1 |
Clé InChI |
KHSABURZOCSIDI-MTICXXPYSA-N |
SMILES isomérique |
CC1(CCC(C(=O)N1)C[C@@H](C(=O)OC)N)C.Cl |
SMILES canonique |
CC1(CCC(C(=O)N1)CC(C(=O)OC)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)

![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)

![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)







